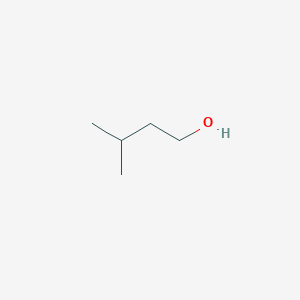
4-苄氧基丙苯酮
描述
Synthesis Analysis
The synthesis of 4-Benzyloxypropiophenone has been explored through various methods, aiming for efficiency and environmental friendliness. One notable method involves liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC), which presents a green chemistry approach by minimizing waste. This method uses benzyl chloride, 4-hydroxypropiophenone, and sodium hydroxide, with tetra butyl ammonium bromide (TBAB) as the catalyst. The L-L-L PTC method is distinguished by the formation of a separate phase by the catalyst, allowing for easy separation and reuse, thus emphasizing sustainability in chemical synthesis (Yadav & Sowbna, 2012).
科学研究应用
合成中的绿色化学
4-苄氧基丙苯酮因其在利用环境友好方法合成药物(如伊芬普罗地尔和布芬尼)中的应用而受到认可。采用四丁基溴化铵 (TBAB) 作为催化剂的液-液-液相转移催化 (L-L-L PTC) 的创新方法突显了向绿色化学迈出的重要一步。该方法不仅简化了合成过程,还最大限度地减少了废物产生,展示了对可持续化学实践的承诺 (Yadav & Sowbna, 2012)。
环境降解研究
对像 4-溴苯酚(其与 4-苄氧基丙苯酮具有结构相似性)等环境持久性化合物的降解机制的研究强调了了解这些化合物环境归宿的重要性。使用电化学方法进行降解,采用 Pd-Fe/石墨烯催化阴极,为减轻此类化合物对环境的影响提供了一条潜在途径。本研究为探索 4-苄氧基丙苯酮在水生环境中的降解途径提供了一个框架,为环境保护工作做出了贡献 (Xu et al., 2018)。
内分泌干扰和毒性评估
对像壬基苯酚类似物等内分泌干扰化合物 (EDC) 的影响的研究突出了与 4-苄氧基丙苯酮在结构上相关的化合物接触的潜在健康风险。这些研究强调了对这类化学物质进行全面毒性评估和监管以保护人类健康和环境的必要性。研究结果表明,必须审查 4-苄氧基丙苯酮是否有类似的内分泌干扰活性及其对公共卫生的影响 (Hossaini et al., 2003)。
先进材料开发
由包括衍生自 4-苄氧基丙苯酮等苯酚的苯并噁嗪树脂合成氮掺杂微孔碳,展示了该材料在二氧化碳捕获中的应用。本研究证明了 4-苄氧基丙苯酮衍生物在开发用于环境修复和能源应用的新材料方面的潜力,为材料科学领域做出了重大贡献 (Wu, Mohamed, & Kuo, 2017)。
安全和危害
属性
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGSOJYHVTNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196343 | |
| Record name | p-Benzyloxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxypropiophenone | |
CAS RN |
4495-66-3 | |
| Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzyloxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4495-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzyloxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-benzyloxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxypropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)



![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
